molecular formula C13H10N2 B1252282 G 734

G 734

Cat. No.: B1252282
M. Wt: 194.23 g/mol
InChI Key: IMOBMABNUPLHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The term "G 734" appears in multiple contexts across the provided evidence, necessitating clarification. Based on the evidence, "this compound" most likely refers to experimental or analytical parameters rather than a distinct chemical compound. For instance:

  • Absorbance at 734 nm: This wavelength is critical in spectrophotometric assays for evaluating antioxidant activity, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay .
  • FRAP (Ferric Reducing Antioxidant Power) value: Rehmannia glutinosa leaf extracts demonstrated a high FRAP value of 734 μmol Fe(II)/g dry weight, indicating strong reducing capacity .
  • Product model: A safety fuse labeled "41 this compound" is documented in industrial applications, though unrelated to chemical compounds .

For the purpose of this analysis, we focus on this compound as a marker for antioxidant or phytochemical activity, particularly in the context of absorbance measurements and bioactive compounds like saponins and flavonoids.

Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

benzo[h]quinolin-4-amine

InChI

InChI=1S/C13H10N2/c14-12-7-8-15-13-10-4-2-1-3-9(10)5-6-11(12)13/h1-8H,(H2,14,15)

InChI Key

IMOBMABNUPLHTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C=CN=C32)N

Synonyms

G 734
G-734

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of G 734 can be achieved through various methods. One common approach involves the condensation of aromatic amines with aldehydes or ketones under acidic or basic conditions. For instance, the Friedländer synthesis is a well-known method where an aromatic amine reacts with a carbonyl compound in the presence of an acid catalyst to form the quinoline ring system.

Another method involves the use of nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation. This method is efficient and environmentally friendly, providing high yields of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

G 734 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the amine group or the aromatic ring undergoes substitution with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives, depending on the substituents used.

Scientific Research Applications

G 734 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Derivatives of this compound are explored for their potential as therapeutic agents in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of G 734 involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also inhibits certain enzymes, such as topoisomerases, which are essential for DNA replication and repair. Additionally, the compound can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Critical Analysis of Discrepancies

  • Terminology Ambiguity: "this compound" is inconsistently defined across studies, ranging from analytical parameters (absorbance) to industrial product codes.
  • Toxicity vs. Bioactivity : PAHs in Lanzhou soil (5,734 μg/kg) highlight environmental risks , contrasting with the therapeutic focus of plant extracts.

Q & A

Q. What is the role of G 734 in the ABTS radical scavenging assay, and how is absorbance at 734 nm utilized to quantify antioxidant activity?

Methodological Answer: The ABTS assay measures antioxidant capacity by reacting test compounds with the ABTS⁺ radical. Absorbance at 734 nm is critical, as the radical’s blue-green color decays proportionally to antioxidant activity. A standard protocol involves mixing 30 µL of sample with 3 mL of ABTS⁺ solution, incubating for 6 minutes, and quantifying results using Trolox equivalents (µM TE/g dry weight). Calibration curves and triplicate measurements ensure reproducibility .

Q. How is this compound characterized structurally to confirm its identity in pharmacological studies?

Methodological Answer: Structural confirmation of this compound requires spectroscopic techniques (e.g., NMR, FT-IR) for functional group identification and chromatographic methods (e.g., HPLC, LC-MS) for purity assessment. Homology modeling and molecular docking (as in Figure 5 of ) can predict binding interactions. For novel compounds, elemental analysis and X-ray crystallography are recommended .

Q. What are the foundational steps to design a biodistribution study for this compound in tumor-bearing models?

Methodological Answer: Key steps include:

  • Selecting a tumor xenograft model (e.g., CaPan1 pancreatic cancer in nude mice).
  • Administering radiolabeled this compound (e.g., ¹¹¹In- or ⁹⁹ᵐTc-conjugated peptides).
  • Harvesting tissues at predefined intervals (e.g., 3 h and 24 h post-injection).
  • Quantifying radioactivity via gamma counting and calculating %ID/g (percentage of injected dose per gram of tissue). Comparative controls (e.g., non-targeting antibodies) validate specificity .

Advanced Research Questions

Q. How can researchers optimize extraction or synthesis parameters for this compound using Response Surface Methodology (RSM)?

Methodological Answer: A Box-Behnken Design (BBD) with 4 factors and 3 levels is effective. For example:

  • Independent variables: Solvent concentration, extraction time, temperature, pressure.
  • Dependent variable: Yield (mg/g).
  • Analyze data via ANOVA and contour plots to identify optimal conditions. Ensure replicates and validate predictions with confirmatory experiments .

Q. What strategies resolve contradictions in this compound’s efficacy data across different cancer models?

Methodological Answer:

  • Perform comparative pharmacokinetic/pharmacodynamic (PK/PD) studies.
  • Validate assays using standardized positive controls (e.g., commercial antioxidants for ABTS assays).
  • Apply meta-analysis to pooled data, adjusting for variables like tumor microenvironment or dosing regimens.
  • Replicate experiments in independent labs to rule out technical variability .

Q. How do pretargeting strategies enhance the specificity of this compound in cancer imaging?

Methodological Answer: Bispecific antibodies (e.g., bsPAM4) bind both tumor antigens (e.g., MUC1) and radiolabeled haptens (e.g., ¹¹¹In-IMP-156). This two-step approach reduces non-target uptake:

  • Administer bsPAM4 to localize at tumors.
  • Inject radiolabeled hapten after antibody clearance from blood.
  • Image via SPECT/CT, achieving tumor:nontumor ratios >30 (except kidneys) .

Data Analysis & Reporting

Q. What statistical frameworks are recommended for analyzing dose-response relationships of this compound?

Methodological Answer:

  • Nonlinear regression (e.g., log[inhibitor] vs. normalized response) in software like GraphPad Prism.
  • Report IC₅₀ values with 95% confidence intervals.
  • Use mixed-effects models for longitudinal data (e.g., tumor growth inhibition over time).
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.